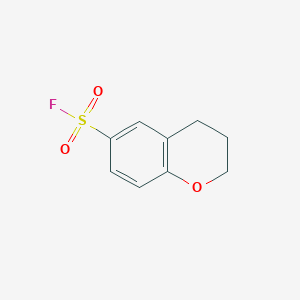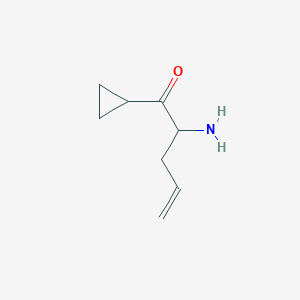
6,7-Difluoro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-4-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications. The quinoline ring system is known for its presence in many natural products and synthetic drugs, making it a significant scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-4-methylquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms with fluorine. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents are effective for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, providing high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace fluorine atoms under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure enhances its ability to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines are known for their antibacterial, antiviral, and antimalarial activities.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s fluorine atoms enhance its binding affinity to the enzyme, making it a potent antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its use as a fluorescence enhancement-type derivatizing reagent.
5,6,7,8-Tetrachloroquinoline: Undergoes nucleophilic fluoro-dechlorination to form various fluorinated quinolines.
Uniqueness: 6,7-Difluoro-4-methylquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable compound in medicinal chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
476471-89-3 |
|---|---|
Molekularformel |
C10H7F2N |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
6,7-difluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChI-Schlüssel |
KCJOGOXWRZOKIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=CC2=NC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)





![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
